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Compound of Interest

Compound Name: Bis(2-methyl-3-furyl)tetrasulfide

CAS No.: 28588-76-3

Cat. No.: B1593402

Get Quote

This guide provides an in-depth exploration of the sensory characteristics of furan-based sulfur

compounds, a class of volatile molecules that, despite their often trace concentrations, exert a

profound influence on the aroma profiles of a wide array of thermally processed foods and

beverages. From the coveted roasted notes in coffee to the savory character of cooked meats,

these compounds are pivotal to our perception of flavor. This document is intended for

researchers, scientists, and professionals in the fields of food science, flavor chemistry, and

drug development, offering a comprehensive overview of their sensory attributes, formation

mechanisms, and analytical methodologies.

Introduction: The Potent World of Furan-Based
Sulfur Compounds
Furan-based sulfur compounds are a fascinating group of heterocyclic molecules characterized

by a furan ring substituted with one or more sulfur-containing functional groups. Their

significance in flavor chemistry stems from their exceptionally low odor thresholds, often in the

parts-per-trillion range. This means that even minute quantities can have a significant and often

defining impact on the overall aroma of a product. These compounds are primarily formed

during the thermal processing of food through the Maillard reaction, a complex series of
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chemical reactions between reducing sugars and amino acids. Their presence has been

identified in a diverse range of products, including coffee, cooked meats, bread, and some

fermented beverages.

The sensory perception of these compounds is highly dependent on their specific chemical

structure and concentration. A single compound can elicit different aroma perceptions at

varying concentrations. For instance, furfuryl mercaptan is known for its characteristic roasted

coffee aroma at low concentrations but can become sulfurous and unpleasant at higher levels.

This dual nature underscores the importance of precise control and understanding of these

compounds in food production.

Key Furan-Based Sulfur Compounds and Their
Sensory Profiles
The diverse array of furan-based sulfur compounds contributes a wide spectrum of aromas.

The position of the sulfur-containing substituent on the furan ring plays a crucial role in

determining the resulting sensory characteristics. Compounds with thio-substituents in the 3-

and 4-positions of the furan ring tend to exhibit more meat-like qualities, while those with 2-thio-

substituents often have burnt or sulfurous characteristics.

Below is a table summarizing some of the most significant furan-based sulfur compounds, their

associated aroma descriptors, and their remarkably low odor thresholds.
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Compound Name
Aroma
Descriptor(s)

Odor Threshold (in
water)

Natural Occurrence

2-Methyl-3-furanthiol Meaty, roasted meat
0.0025-0.001 ng/L (in

air)

Cooked beef, chicken

broth

Furfuryl Mercaptan (2-

Furanmethanethiol)

Roasted coffee,

sulfurous (at high

conc.)

5 ng/L
Coffee, wine, soy

sauce

Bis(2-methyl-3-furyl)

disulfide
Meaty

0.0006-0.0028 ng/L

(in air)
Cooked beef

2-Methyl-3-

(methylthio)furan
Meaty - Cooked beef

Methyl furfuryl

disulfide

"Golden brown" crust

aroma
40 ng/L White bread crust

Furfuryl methyl sulfide
Cooked vegetables,

meaty
-

Cooked vegetables,

meats

2,5-Dimethyl-3-

furanthiol
- - -

Formation Pathways: The Maillard Reaction at the
Core
The genesis of furan-based sulfur compounds is intrinsically linked to the Maillard reaction, a

cornerstone of flavor chemistry that occurs during the heating of foods. This non-enzymatic

browning reaction involves a cascade of complex chemical transformations. The initial step is

the condensation of a reducing sugar with an amino acid, leading to the formation of an N-

substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement.

Subsequent degradation of these rearrangement products yields a plethora of reactive

intermediates, including dicarbonyl compounds and furan derivatives.

The introduction of sulfur into the furan ring structure primarily occurs through the interaction of

these furan-containing intermediates with sulfur-containing compounds, most notably hydrogen
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sulfide (H₂S) and methanethiol, which are themselves generated from the degradation of

sulfur-containing amino acids like cysteine and methionine.

The following diagram illustrates a simplified overview of the key formation pathways for furan-

based sulfur compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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